Avanafil Metabolite M16 is a significant metabolite of avanafil, a medication primarily used for the treatment of erectile dysfunction. Avanafil itself is a selective inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the physiological mechanism of penile erection by enhancing the effects of nitric oxide and increasing levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The M16 metabolite, while present in plasma, is considered to be pharmacologically inactive, constituting approximately 29% of the plasma concentration of its parent compound .
Avanafil is classified as a phosphodiesterase type 5 inhibitor and is marketed under the brand name SPEDRA. It was approved for medical use in various countries following extensive clinical trials demonstrating its efficacy and safety profile. The primary source of avanafil and its metabolites, including M16, is through hepatic metabolism, predominantly involving the cytochrome P450 enzyme CYP3A4 .
The synthesis of avanafil involves multiple steps that include the formation of various intermediates. The major synthetic pathway includes:
The formation of M16 occurs through oxidative pathways where specific functional groups are modified, resulting in the formation of this metabolite from the parent compound .
The molecular structure of Avanafil Metabolite M16 can be described as follows:
Property | Value |
---|---|
Chemical Formula | C₁₈H₃₁ClN₄O₃ |
Molecular Weight | 364.93 g/mol |
Appearance | White to off-white solid |
Avanafil Metabolite M16 undergoes several chemical reactions primarily during its formation from avanafil:
The mechanism by which avanafil exerts its effects involves:
M16 does not participate in this mechanism due to its lack of pharmacological activity; it serves primarily as a metabolic byproduct .
The primary application of Avanafil Metabolite M16 lies within pharmacokinetic studies related to avanafil's metabolism rather than direct therapeutic use. Understanding its properties helps in:
Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor characterized by its pyrimidine-derived structure and high enzymatic selectivity. As a competitive PDE5 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 5.2 nM, avanafil binds to the catalytic site of PDE5 with approximately 121-fold greater selectivity for PDE5 over PDE6 compared to sildenafil (16-fold) and vardenafil (21-fold) [1] [3]. This molecular specificity enables avanafil to effectively potentiate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in corpus cavernosum smooth muscle while minimizing off-target effects on visual phototransduction pathways mediated by PDE6 [2]. The drug's rapid absorption profile (Tₘₐₓ: 30-45 minutes) and shorter duration of action (approximately 6 hours) position it pharmacologically as an on-demand therapy for erectile dysfunction [1].
Avanafil undergoes extensive hepatic biotransformation primarily mediated by cytochrome P450 isoforms, with CYP3A4 responsible for approximately 80% of its metabolism and CYP2C9 contributing to the remainder [2] [6]. This process generates two principal circulating metabolites designated M4 and M16 that reach plasma concentrations approximately 23% and 29% of the parent compound, respectively [6]. The metabolic pathway yielding M16 involves oxidative modifications that introduce additional oxygen atoms while maintaining the core pyrimidine structure [6]. Unlike M4, which retains approximately 4% of avanafil's PDE5 inhibitory potency, M16 demonstrates negligible pharmacological activity against PDE isoenzymes based on in vitro testing [2] [3]. Following phase I metabolism, avanafil and its metabolites are eliminated predominantly via fecal excretion (62%) with renal clearance accounting for 21% of elimination [3].
Table 1: Primary Metabolic Pathways of Avanafil
Metabolite | Enzymatic Pathway | Relative Plasma Concentration | Pharmacologic Activity (vs. Parent) |
---|---|---|---|
M4 | CYP3A4 hydroxylation | ~23% of parent compound | ~4% PDE5 inhibition |
M16 | CYP3A4 oxidation | ~29% of parent compound | Negligible activity |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9